3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
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Overview
Description
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrrolidinone ring, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and pyrrolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the benzodioxin ring, while reduction could produce amines from the sulfonamide group.
Scientific Research Applications
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and enhancing cognitive function . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the pyrrolidinone and sulfamoylphenyl groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
6-Acetyl-1,4-benzodioxane: Another related compound with a different functional group arrangement.
Uniqueness
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c22-32(28,29)17-4-1-14(2-5-17)7-8-23-21(27)24-15-11-20(26)25(13-15)16-3-6-18-19(12-16)31-10-9-30-18/h1-6,12,15H,7-11,13H2,(H2,22,28,29)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABHXJVABNMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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